6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one
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Description
6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one , also known by its chemical structure, is a spiro-heterocyclic compound. The term “spiro” refers to the shared atom between two rings, resulting in inherent rigidity and unique properties. In this case, the spiro atom is a quaternary carbon. The compound exhibits promising biological and pharmacological activity, making it an intriguing subject for study .
2.
Synthesis Analysis
The synthesis of this compound involves constructing the spiro-azetidin-2-one ring system. Azetidine, a four-membered cyclic amine, plays a crucial role. The strain in the azetidine ring is less than that in the three-membered aziridine system, leading to fewer exceptional properties. Notably, the β-lactam ring, found in life-saving antibiotics like penicillin and cephalosporins, serves as a versatile building block for various biological entities .
3.
Molecular Structure Analysis
The molecular structure of This compound consists of a pyridazinone core with a phenyl group and a pyridine-2-carbonyl substituent. The spiro-azetidin-2-one ring connects these functional groups. Understanding the spatial arrangement and electronic properties of these components is essential for predicting its behavior .
4.
Chemical Reactions Analysis
Exploring the reactivity of this compound involves investigating its reactions with various reagents. Considerations include nucleophilic substitutions, cyclizations, and functional group transformations. These reactions can lead to the synthesis of derivatives with altered properties or enhanced bioactivity .
5.
Physical and Chemical Properties Analysis
Characterizing the physical properties (such as melting point, solubility, and stability) and chemical properties (such as acidity, basicity, and reactivity) provides insights into its behavior under different conditions. These properties influence its formulation, storage, and potential applications .
7.
Mechanism of Action
Understanding how 6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one interacts with biological targets is crucial. Its mode of action may involve binding to specific receptors, inhibiting enzymes, or affecting cellular processes. Further studies are needed to elucidate its precise mechanism .
6.
Safety and Hazards
Properties
IUPAC Name |
6-phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18-10-9-16(14-6-2-1-3-7-14)21-23(18)15-12-22(13-15)19(25)17-8-4-5-11-20-17/h1-11,15H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZADJFQCSBRZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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